7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester
Overview
Description
7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C10H7F3N2O3 . It has a molecular weight of 260.17 . It is a yellow solid and has potential applications in the preparation of indazole-pyridine based protein kinase/Akt inhibitors .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The IUPAC name for this compound is methyl 7-(trifluoromethoxy)-1H-indazole-3-carboxylate . The InChI code is 1S/C10H7F3N2O3/c1-17-9(16)8-5-3-2-4-6(7(5)14-15-8)18-10(11,12)13/h2-4H,1H3,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 260.17 and its molecular formula is C10H7F3N2O3 .Scientific Research Applications
Synthesis and Building Blocks
The synthesis of indazole derivatives, including 7-trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester, is of significant interest due to their utility as building blocks in medicinal chemistry and material science. Efficient synthetic routes have been developed for various indazole scaffolds, such as 7-substituted or 3,7-disubstituted 1H-indazoles, utilizing palladium cross-coupling reactions. These compounds serve as potent precursors in the divergent synthesis of indazoles, highlighting their importance in the synthesis of complex molecules (Cottyn et al., 2007).
Physicochemical Properties
The study of the physicochemical properties of indazole derivatives, including their enthalpy of formation, provides insights into their stability and reactivity. Research involving the molar standard enthalpy of formation of various indazole compounds, including 1H-indazole-3-carboxylic acid and its methyl ester derivatives, has been conducted using experimental techniques such as isoperibolic calorimetry and thermogravimetry. These studies offer valuable information on the energetic and structural influence of functional groups such as carbonyl and acetate on these compounds (Orozco-Guareño et al., 2019).
Structural Analysis
The synthesis and structural analysis of novel indazole derivatives, including tetrahydro-1H-indazoles, have been explored through conventional synthetic methods. Advanced spectroscopic techniques such as 1H, 13C NMR, and IR have been employed to investigate the compounds, confirming the indazole structure and providing insights into the stereochemistry of the fused indazole rings. Such studies are crucial for understanding the molecular architecture and potential applications of these compounds in various scientific fields (Murugavel et al., 2010).
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit certain kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It’s known that indazole derivatives can interact with their targets (such as kinases) and modulate their activity . This can lead to changes in cellular processes, including cell cycle progression and DNA damage response .
Biochemical Pathways
Given its potential interaction with kinases like chk1, chk2, and sgk, it’s likely that it impacts pathways related to cell cycle regulation and dna damage response .
Result of Action
Given its potential interaction with kinases, it’s likely that it can influence cell cycle progression and dna damage response . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases like cancer .
Biochemical Analysis
Biochemical Properties
7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been found to inhibit certain enzymes, such as human neutrophil elastase, which is involved in inflammatory responses . Additionally, this compound can interact with protein kinases, influencing signaling pathways that regulate cell growth and differentiation . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of protein kinases, leading to changes in phosphorylation states of key signaling molecules . This, in turn, affects downstream signaling pathways that control cell proliferation, apoptosis, and differentiation. Additionally, the compound has been observed to influence gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding and catalysis . This inhibition can lead to changes in cellular processes, such as reduced inflammation or altered cell growth. Furthermore, the compound can activate or repress gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including persistent inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate signaling pathways without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular pathways, influencing metabolic flux and altering levels of key metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and can accumulate in certain tissues, such as the liver and kidneys. This distribution pattern affects the compound’s localization and its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on enzyme activity and gene expression . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
methyl 7-(trifluoromethoxy)-2H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-9(16)8-5-3-2-4-6(7(5)14-15-8)18-10(11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWDBDFQDYSPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NN1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165177 | |
Record name | 1H-Indazole-3-carboxylic acid, 7-(trifluoromethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-22-4 | |
Record name | 1H-Indazole-3-carboxylic acid, 7-(trifluoromethoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-3-carboxylic acid, 7-(trifluoromethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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